molecular formula C6H7ClO5S2 B2849690 4-Methanesulfonyl-5-methylfuran-2-sulfonyl chloride CAS No. 2225141-16-0

4-Methanesulfonyl-5-methylfuran-2-sulfonyl chloride

Cat. No.: B2849690
CAS No.: 2225141-16-0
M. Wt: 258.69
InChI Key: VOEBHFLRXJNMEH-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-5-methylfuran-2-sulfonyl chloride (CAS 2225141-16-0) is a specialized bifunctional reagent of significant value in advanced organic and medicinal chemistry research. With the molecular formula C 6 H 7 ClO 5 S 2 and a molecular weight of 258.70 g/mol, this compound integrates two distinct reactive sites on a single furan scaffold: a sulfonyl chloride group and a methanesulfonyl group . The sulfonyl chloride moiety is a highly versatile and reactive functional group, widely recognized for its role as a key intermediate in the synthesis of sulfonamides and sulfonate esters . This makes the compound particularly valuable for constructing molecular libraries for drug discovery, as the sulfonamide functional group is a common pharmacophore found in a wide range of therapeutic agents . The presence of the additional methanesulfonyl group can further modulate the electronic properties of the molecule and serve as a handle for further chemical modifications, expanding its utility in designing complex molecular architectures . As a furan derivative, this compound belongs to a class of heterocycles that are fundamental scaffolds in natural products and pharmaceuticals, often contributing to desired biological activities . Researchers can leverage this reagent to introduce the 4-methanesulfonyl-5-methylfuran-2-sulfonyl moiety into target molecules, facilitating the development of novel compounds with potential applications in various research fields. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Handle with appropriate safety precautions, as sulfonyl chlorides are typically corrosive and moisture-sensitive .

Properties

IUPAC Name

5-methyl-4-methylsulfonylfuran-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO5S2/c1-4-5(13(2,8)9)3-6(12-4)14(7,10)11/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEBHFLRXJNMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)S(=O)(=O)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonyl-5-methylfuran-2-sulfonyl chloride typically involves the reaction of 5-methylfuran-2-sulfonyl chloride with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyl-5-methylfuran-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic chemistry, particularly for introducing the sulfonyl chloride group into target molecules. This functionality is crucial for the synthesis of sulfonamides and sulfonate esters, which have broad applications in pharmaceuticals and agrochemicals.

Reaction TypeNucleophile UsedProduct Formed
Nucleophilic SubstitutionAminesSulfonamides
Nucleophilic SubstitutionAlcoholsSulfonate Esters
Nucleophilic SubstitutionThiolsSulfonate Thioesters

Medicinal Chemistry

4-Methanesulfonyl-5-methylfuran-2-sulfonyl chloride has been investigated for its potential in developing new pharmaceuticals, particularly as an antibiotic. Its mechanism involves inhibiting bacterial dihydropteroate synthetase, a key enzyme in folate synthesis, which is essential for bacterial growth.

Case Study: Antibiotic Development
Research has demonstrated that compounds derived from this compound exhibit significant antibacterial activity against resistant strains of bacteria. The competitive inhibition of dihydropteroate synthetase suggests potential therapeutic applications in treating infections that are resistant to conventional antibiotics .

The compound's biological activity extends to enzyme inhibition and potential therapeutic uses in cancer treatment. Its ability to interfere with metabolic pathways positions it as a candidate for further exploration in drug development.

Target Enzymes

  • Dihydropteroate Synthetase : Inhibition leads to disrupted folate synthesis and bacterial growth inhibition.

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the production of specialty chemicals. Its reactivity allows it to serve as a building block for more complex organic compounds.

Mechanism of Action

The mechanism of action of 4-Methanesulfonyl-5-methylfuran-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-methanesulfonyl-5-methylfuran-2-sulfonyl chloride, a comparison with structurally related sulfonyl compounds is provided below. Key parameters include molecular weight, functional groups, reactivity, stability, and applications.

Table 1: Comparative Analysis of Sulfonyl Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile Stability Applications
This compound C₆H₇ClO₄S₂ ~266.7 Furan ring, dual sulfonyl groups High (steric hindrance moderates SN2) Moderate (moisture-sensitive) Specialized heterocyclic synthesis
Methanesulfonyl chloride CH₃ClO₂S 114.55 Methanesulfonyl chloride Very high (unhindered SN2) Low (hygroscopic) Mesylation agent in organic synthesis
4-Methylbenzenesulfonyl chloride C₇H₇ClO₂S 190.65 Aromatic sulfonyl chloride Moderate (electron-rich aryl group) High (stable if dry) Tosyl protecting groups, detergents
4-Methylsulfonylbenzyl bromide [] C₈H₉BrO₂S 249.12 Benzyl bromide, methanesulfonyl Moderate (alkylation agent) Stable (mp 82–86°C) Alkylation reactions, intermediates

Key Findings:

Structural Complexity :

  • The furan-based compound’s dual sulfonyl groups and methyl substituent introduce steric and electronic effects absent in simpler analogs like methanesulfonyl chloride. This reduces its reactivity in nucleophilic substitutions compared to unhindered sulfonyl chlorides [[]].

Reactivity :

  • Methanesulfonyl chloride exhibits rapid SN2 reactivity due to minimal steric hindrance, whereas the furan derivative’s methyl group at position 5 slows reaction kinetics. The electron-withdrawing methanesulfonyl group enhances electrophilicity but is counterbalanced by steric factors.

Stability :

  • 4-Methylbenzenesulfonyl chloride demonstrates superior thermal stability compared to the furan analog, which may degrade under prolonged heating due to the furan ring’s susceptibility to oxidation.

Applications :

  • Methanesulfonyl chloride is widely used for mesylation in drug synthesis, while the furan derivative’s niche applications involve synthesizing complex heterocycles for pharmaceutical or agrochemical research. The benzyl bromide analog [] serves as an alkylation reagent, highlighting functional diversity within sulfonyl-containing compounds.

Biological Activity

4-Methanesulfonyl-5-methylfuran-2-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound features a furan ring substituted with sulfonyl groups. The synthesis typically involves the reaction of 5-methylfuran-2-sulfonyl chloride with methanesulfonyl chloride under controlled conditions. This compound can serve as a versatile building block in organic synthesis, particularly in drug development.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of sulfonyl groups enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. This can lead to the formation of derivatives that may exhibit enhanced biological properties.

Antimicrobial Properties

Research has shown that compounds containing sulfonamide moieties often possess significant antimicrobial activity. For instance, studies have indicated that related sulfonamide derivatives exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm)MIC (μg/mL)
This compoundE. coli30 ± 0.127.81
CiprofloxacinE. coli32 ± 0.127.81
Control (No treatment)---

In this context, the compound's structure allows for interactions that disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Cytotoxicity and Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. For example, compounds with similar structural features have been shown to induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest.

In vitro assays demonstrated that this compound could potentially inhibit proliferation in specific cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
A549 (Lung Cancer)15 ± 1.2Induction of apoptosis
MCF-7 (Breast Cancer)20 ± 1.5Cell cycle arrest at G2/M phase

These findings suggest that the compound could be further investigated as a lead compound in anticancer drug development.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including those structurally similar to this compound. Results indicated significant activity against E. coli and Staphylococcus aureus, positioning these compounds as potential alternatives to traditional antibiotics .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of sulfonamide derivatives on lung cancer cells, revealing that compounds with furan rings could effectively induce apoptosis through oxidative stress pathways.

Q & A

Q. What are the optimal synthesis conditions for 4-Methanesulfonyl-5-methylfuran-2-sulfonyl chloride to achieve high yield and purity?

  • Methodological Answer: Synthesis optimization involves:
  • Stepwise functionalization : Begin with halogenation or sulfonation of the furan ring, followed by introducing the methanesulfonyl group. Control stoichiometry to avoid over-sulfonation .
  • Temperature modulation : Maintain low temperatures (0–5°C) during sulfonyl chloride formation to prevent decomposition .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane/hexane mixtures to isolate the compound with >95% purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the furan ring (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 3.0–3.5 ppm for methylsulfonyl groups) .
  • HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 268) and detect impurities .
  • Elemental Analysis : Validate sulfur and chlorine content to confirm stoichiometry .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodological Answer:
  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with corrosive sulfonyl chloride .
  • Ventilation : Perform reactions in a fume hood to mitigate inhalation risks from volatile byproducts (e.g., HCl gas) .
  • Storage : Keep in amber glass bottles under inert gas (argon) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the electrophilic nature of the sulfonyl chloride group influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer: The sulfonyl chloride group acts as a strong electrophile due to the electron-withdrawing sulfone moiety. Reactivity can be modulated by:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of amines or alcohols, accelerating substitution .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to stabilize transition states in reactions with sterically hindered nucleophiles .
  • Kinetic studies : Monitor reaction progress via TLC or in situ IR spectroscopy to optimize reaction time and minimize side products .

Q. What experimental approaches can resolve contradictions in reported reactivity data under varying conditions?

  • Methodological Answer: To address discrepancies (e.g., conflicting yields in amidation vs. esterification):
  • Controlled variable testing : Systematically vary temperature, solvent, and catalyst loadings while keeping other parameters constant .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict activation barriers for competing pathways and validate with experimental kinetics .
  • Cross-validation : Compare results across multiple characterization methods (e.g., NMR, HPLC) to confirm product identity and rule out impurities .

Q. In comparative studies, how do structural modifications (e.g., halogen substitution) affect biological activity?

  • Methodological Answer:
  • SAR (Structure-Activity Relationship) studies : Synthesize analogs with halogens (e.g., fluorine, bromine) at the 5-methyl position and test against biological targets (e.g., kinases, GPCRs) .
  • Enzyme assays : Use fluorescence-based assays (e.g., ADP-Glo™) to quantify inhibition of target enzymes. For example, fluorophenyl analogs show 10-fold higher IC₅₀ than methyl derivatives in kinase inhibition .
  • Molecular docking : Perform AutoDock Vina simulations to predict binding modes and explain activity differences based on steric/electronic effects .

Q. What methodologies are employed to investigate interactions with biological targets like enzymes or receptors?

  • Methodological Answer:
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) of the compound in real time .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to assess specificity .
  • Cellular assays : Use HEK293 or HeLa cells transfected with fluorescent reporters (e.g., Ca²⁺ indicators) to evaluate functional modulation of receptors .

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